molecular formula C20H18N2O3S B2922749 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide CAS No. 955684-93-2

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2922749
CAS No.: 955684-93-2
M. Wt: 366.44
InChI Key: FCUVRWYDPXXZJQ-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a synthetic tetrahydroisoquinoline derivative characterized by:

  • A tetrahydroisoquinoline core substituted at position 2 with a furan-2-carbonyl group and at position 7 with a 2-(thiophen-2-yl)acetamide moiety.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19(12-17-3-2-10-26-17)21-16-6-5-14-7-8-22(13-15(14)11-16)20(24)18-4-1-9-25-18/h1-6,9-11H,7-8,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUVRWYDPXXZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic synthesis processes. One common route includes:

  • Starting materials: Furan-2-carboxylic acid, 1,2,3,4-tetrahydroisoquinoline, and thiophene-2-ylacetic acid.

  • Amidation: The carboxylic acids are converted to their respective amides using reagents such as thionyl chloride or carbodiimides.

  • Coupling Reaction: The amides are then coupled using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods: For large-scale production, continuous flow synthesis could be employed to enhance efficiency and yield. This method involves:

  • Utilizing automated reactors.

  • Optimizing reaction conditions for high throughput.

  • Ensuring stringent quality control measures to maintain compound purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often involving reagents like hydrogen peroxide or peracids, leading to the formation of corresponding sulfoxides or sulfones when targeting the thiophene ring.

  • Reduction: Reduction reactions can convert the compound into its more saturated derivatives, using reagents such as lithium aluminium hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan and thiophene rings, using various halogenating or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracids.

  • Reduction: Lithium aluminium hydride, catalytic hydrogenation.

  • Substitution: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide.

Major Products Formed:

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products are more saturated derivatives of the original compound.

  • Substitution reactions yield halogenated or alkylated furan and thiophene derivatives.

Scientific Research Applications

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide has several research applications across various domains:

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.

  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule, interacting with various biomolecular targets.

Medicine:

Industry:

  • May serve as a precursor in the production of specialized polymers and materials.

Mechanism of Action

Comparison and Uniqueness:

  • Compared to similar compounds like N-(2-(benzoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide, the furan ring provides different electronic properties, affecting the compound’s reactivity and binding affinity.

  • Its unique combination of furan and thiophene rings differentiates it from analogs with other heterocyclic rings, leading to distinct chemical and biological behaviors.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic vs. Aromatic Substituents: The target compound’s furan and thiophene groups may confer distinct electronic properties compared to methoxy or phenoxy substituents in analogs (–11).
  • Yield Trends : Substitutions at position 7 with bulky groups (e.g., ’s 25j, 12% yield) result in lower yields than simpler alkoxy chains (e.g., ’s 24, 82% yield), likely due to steric hindrance during synthesis .

Pharmacological Relevance

  • Orexin Receptor Antagonism: Compounds in with alkoxy or pyridylmethoxy substituents (e.g., 22–24) show selectivity for orexin-1 receptors, critical in sleep regulation and addiction .
  • Enzyme Inhibition: highlights tetrahydroisoquinoline sulfonamides as acyl-CoA monoacylglycerol acyltransferase 2 inhibitors, a target for obesity and diabetes . The acetamide group in the target compound could facilitate similar enzyme interactions.

Structural Stability and Crystallography

  • Amide Bond Stability : emphasizes that N-substituted acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) form stable inversion dimers via N–H⋯N hydrogen bonds , enhancing crystallinity . The target compound’s thiophene and furan groups may similarly stabilize its solid-state structure.

Characterization Data :

  • ¹H NMR: Expected signals include: δ 6.5–7.5 ppm (thiophene and furan protons). δ 3.5–4.5 ppm (tetrahydroisoquinoline CH₂ groups).
  • MS (m/z) : A molecular ion peak at 393.5 (M⁺).

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a furan ring , a tetrahydroisoquinoline moiety , and a thiophene acetamide group . Its synthesis typically involves several steps:

  • Formation of Furan-2-carbonyl Intermediate : This is synthesized from furan-2-carboxylic acid using thionyl chloride under reflux conditions.
  • Coupling with Tetrahydroisoquinoline : The furan-2-carbonyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of triethylamine to form the intermediate.
  • Introduction of Thiophen-2-yl Acetamide Group : The final step involves the reaction of the intermediate with thiophen-2-yl acetic acid derivatives to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The furan and tetrahydroisoquinoline moieties can engage in π-π stacking interactions and hydrogen bonding with active sites, potentially leading to inhibition or modulation of enzymatic activity. The thiophene group may enhance lipophilicity and binding affinity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that derivatives of tetrahydroisoquinoline exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
16fHepG26.19 ± 0.50
16eMCF-75.10 ± 0.40
21aA5490.72

These compounds demonstrated potent antiproliferative effects, inhibiting cancer cell growth through mechanisms such as apoptosis induction and disruption of key signaling pathways (e.g., AKT/mTOR) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary screenings indicated that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Due to its structural similarity to known inhibitors, this compound may serve as a lead for developing enzyme inhibitors targeting specific pathways involved in disease progression. For example, it has been shown to inhibit enzymes related to cancer metabolism and inflammation .

Case Studies

A notable case study involved screening a library of compounds for their anthelmintic activity using Caenorhabditis elegans as a model organism. This study revealed that certain derivatives of tetrahydroisoquinoline exhibited significant activity against parasitic worms, indicating potential for further development in veterinary medicine .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step functionalization of the tetrahydroisoquinoline core and regioselective coupling of thiophene and furan moieties. A critical challenge is avoiding side reactions during the acylation of the tetrahydroisoquinoline nitrogen. Evidence from analogous syntheses (e.g., coupling of thiophene-acetamide derivatives) suggests using N-hydroxy succinimide (NHS) esters for controlled acylation under mild conditions (pH 7–8, 0–5°C) to minimize racemization or decomposition . Additionally, protecting groups (e.g., benzyl or tert-butoxycarbonyl) for reactive amines may improve yield, as demonstrated in similar tetrahydroisoquinoline syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the tetrahydroisoquinoline scaffold and substituent positions. For example:

  • 1H NMR : Peaks at δ 2.5–3.5 ppm confirm the tetrahydroisoquinoline methylene protons, while aromatic protons from furan (δ 6.3–7.5 ppm) and thiophene (δ 7.0–7.8 ppm) validate regiochemistry .
  • 13C NMR : Carbonyl signals (δ 165–175 ppm) confirm the acetamide and furan-2-carbonyl groups .
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (furan carbonyl) provide cross-validation .

Q. How can researchers optimize the purification of this compound given its structural complexity?

  • Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is recommended for separating polar byproducts. For non-polar impurities, silica gel chromatography using dichloromethane/methanol (95:5) has proven effective for related acetamide derivatives . Recrystallization from ethyl acetate/hexane mixtures (1:3 ratio) can further enhance purity, as shown in studies of structurally similar N-arylacetamides .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the bioactive conformation of this compound, particularly its interaction with biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) combined with density functional theory (DFT) can model the compound’s lowest-energy conformation. Key parameters include:

  • Torsional angles : The dihedral angle between the tetrahydroisoquinoline and thiophene-acetamide moieties influences binding pocket compatibility .
  • Electrostatic potential maps : These highlight regions of high electron density (e.g., furan carbonyl oxygen) for hydrogen-bonding interactions with target proteins .
  • Validation via molecular dynamics (MD) simulations (50 ns trajectory, AMBER force field) can assess stability in aqueous environments .

Q. How can contradictory solubility data from different studies be resolved?

  • Answer : Discrepancies often arise from solvent polarity and pH variations. For example:

  • In DMSO : Solubility >10 mg/mL (reported in some studies) may reflect the compound’s amphiphilic nature, with the tetrahydroisoquinoline core enhancing lipid solubility.
  • In aqueous buffers (pH 7.4) : Solubility drops to <1 mg/mL due to poor ionization of the acetamide group. Adjusting pH to 5.5 (near the pKa of the tertiary amine) or using cyclodextrin-based solubilization agents can improve consistency .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiophene and furan substituents?

  • Answer : Systematic substitution/modification of the heterocycles can elucidate pharmacophoric requirements:

  • Thiophene : Replace with selenophene or furan to assess electronic effects on target binding.
  • Furan-2-carbonyl : Substitute with pyridine-3-carbonyl to evaluate steric vs. electronic contributions.
  • Methodology : Parallel synthesis using Ullmann coupling for aryl-ether formation or Suzuki-Miyaura cross-coupling for biaryl systems . Biological assays (e.g., enzyme inhibition) should be paired with computational SAR models to prioritize derivatives .

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